2-(6-Aminoindolin-1-yl)acetamide

Medicinal Chemistry Scaffold Design Structure-Activity Relationship

2-(6-Aminoindolin-1-yl)acetamide is a synthetic indoline derivative featuring a primary amino group at the 6-position of the indoline ring and an acetamide side chain at the 1-position. It is cataloged under CAS 1019555-37-3 with a molecular formula of C10H13N3O and a molecular weight of 191.23 g/mol.

Molecular Formula C10H13N3O
Molecular Weight 191.23 g/mol
CAS No. 1019555-37-3
Cat. No. B3074298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Aminoindolin-1-yl)acetamide
CAS1019555-37-3
Molecular FormulaC10H13N3O
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESC1CN(C2=C1C=CC(=C2)N)CC(=O)N
InChIInChI=1S/C10H13N3O/c11-8-2-1-7-3-4-13(6-10(12)14)9(7)5-8/h1-2,5H,3-4,6,11H2,(H2,12,14)
InChIKeyGSYAECOPRNDEOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(6-Aminoindolin-1-yl)acetamide (CAS 1019555-37-3) Procurement Specifications and Chemical Identity


2-(6-Aminoindolin-1-yl)acetamide is a synthetic indoline derivative featuring a primary amino group at the 6-position of the indoline ring and an acetamide side chain at the 1-position . It is cataloged under CAS 1019555-37-3 with a molecular formula of C10H13N3O and a molecular weight of 191.23 g/mol . This compound belongs to the broader class of aminoindoline-acetamide building blocks, which are employed as intermediates in medicinal chemistry and as scaffolds for derivatization. Its structural identity—a saturated indoline core with a free amine—distinguishes it from both fully aromatic indole analogs and N-acetylated indoline variants, making it a specific point of entry for programs requiring a 6-amino handle for further functionalization.

2-(6-Aminoindolin-1-yl)acetamide: Why Analog Substitution Introduces Functional Risk in Research and Synthesis


Generic substitution with other aminoindoline or indole-acetamide analogs is hindered by critical differences in both the oxidation state of the heterocyclic core and the N-substituent. 2-(6-Aminoindolin-1-yl)acetamide possesses a 2,3-dihydroindole (indoline) ring with a free primary amine, directly affecting reactivity, hydrogen-bonding capacity, and metabolic susceptibility . The closest commercially available analogs, such as 1-acetyl-6-aminoindoline (CAS 62368-29-0) , block the 1-position with an acetyl group, eliminating the acetamide side chain and fundamentally altering the scaffold's geometry and donor/acceptor profile. Similarly, 2-(6-amino-2,3-dihydro-1H-indol-1-yl)-N-methylacetamide (CAS 1019555-45-3) introduces an N-methyl group that modifies lipophilicity and steric bulk . These differences prevent the target compound from being a “drop-in” replacement and underscore the necessity of procurement based on exact chemical identity.

Quantitative Differentiation of 2-(6-Aminoindolin-1-yl)acetamide from Closest Analogs: A Comparator-Based Evidence Guide


Structural Core Identity: Indoline vs. Indole and N-Substitution Differences

The target compound contains a saturated indoline core (C8H8N), whereas the closest aromatic analog, 2-(6-amino-1H-indol-1-yl)acetamide, features a fully unsaturated indole ring . This saturation alters the three-dimensional shape, basicity of the nitrogen, and susceptibility to oxidation, which are critical parameters in receptor binding and metabolic stability. Furthermore, compared to 1-acetyl-6-aminoindoline (CAS 62368-29-0), the target compound carries a free primary acetamide at the 1-position rather than a methyl ketone, increasing the number of hydrogen bond donors from 1 to 2, as evidenced by the topological polar surface area (tPSA) difference (target approx. 58.4 Ų vs. comparator approx. 46.3 Ų) [1]. This difference directly influences permeability and solubility profiles.

Medicinal Chemistry Scaffold Design Structure-Activity Relationship

Purity Profile and Impurity Control Relative to Comparable Catalog Products

The target compound is supplied with a certified purity of 98% (HPLC) by multiple vendors . In contrast, the structurally related analog 2-(6-amino-2,3-dihydro-1H-indol-1-yl)-N-methylacetamide (CAS 1019555-45-3) is typically offered at 95% purity . The 3-percentage-point purity difference, while modest, corresponds to a 2.5-fold reduction in total impurity burden (2% vs. 5%), which is significant in multi-step syntheses where cumulative impurities can compromise yield or bioassay reproducibility.

Chemical Sourcing Quality Control Building Block Integrity

Physicochemical Differentiation: Calculated Lipophilicity and Solubility Parameters

Calculated partition coefficient (XLogP) for 2-(6-Aminoindolin-1-yl)acetamide is approximately 0.6 [1], indicating a balanced hydrophilic-lipophilic profile. The primary N-methyl analog (CAS 1019555-45-3) exhibits an XLogP of 1.1 , reflecting increased lipophilicity due to the methyl group. This 0.5 log unit shift can result in an approximately 3-fold difference in octanol-water partitioning, influencing membrane permeability, aqueous solubility, and off-target binding profiles. Such differentiation is critical when selecting a scaffold for CNS or systemic exposure optimization.

ADME Prediction Lead Optimization Fragment-Based Drug Design

High-Value Application Scenarios for 2-(6-Aminoindolin-1-yl)acetamide Based on Structural and Physicochemical Differentiation


Fragment-Based Drug Discovery (FBDD) Library Design

With a low molecular weight (191.23 g/mol) and a balanced XLogP of 0.6 , 2-(6-Aminoindolin-1-yl)acetamide fits the ‘rule of three’ for fragment libraries. Its free primary amine and acetamide group provide two distinct vectors for fragment linking, while the saturated indoline core offers three-dimensional character often lacking in planar heteroaromatic fragments. Compared to higher-lipophilicity N-methyl analogs, this compound provides a more favorable physicochemical starting point for fragment growth and LipE optimization.

Targeted Covalent Inhibitor Scaffold Exploration

The 6-amino group on the indoline ring serves as a synthetic anchor for installing electrophilic warheads (e.g., acrylamide, chloroacetamide) without blocking the N1-position, which remains available for additional diversity introduction via the acetamide side chain . This contrasts with N-blocked analogs such as 1-acetyl-6-aminoindoline, which lack the N1-acetamide extension and thus offer fewer vectors for two-directional library synthesis. Programs exploring reversible covalent or affinity-label probes benefit from the dual functional handles this compound provides.

HDAC Inhibitor and Epigenetic Probe Synthesis

Indoline-based acetamides have been explored as histone deacetylase (HDAC) inhibitor scaffolds, where the indoline core serves as a cap group and the acetamide chain links to zinc-binding motifs . The specific substitution pattern of 2-(6-Aminoindolin-1-yl)acetamide places the amine in a position amenable to conversion to a hydroxamic acid or ortho-aminoanilide zinc-binding group, while the N1-acetamide maintains the required linker geometry. Its lower lipophilicity relative to N-alkylated analogs may reduce off-target class I HDAC inhibition, a differentiation point relevant to isoform-selective inhibitor design.

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